molecular formula C24H28O2 B14529935 Pentan-3-yl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-26-7

Pentan-3-yl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14529935
CAS No.: 62544-26-7
M. Wt: 348.5 g/mol
InChI Key: XWTYQXDNHXPTPN-UHFFFAOYSA-N
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Description

Pentan-3-yl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentan-3-yl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with pentan-3-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Pentan-3-yl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3,4-diphenylcyclohex-3-ene-1-carboxylic acid.

    Reduction: Pentan-3-yl 3,4-diphenylcyclohex-3-ene-1-methanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

Pentan-3-yl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Pentan-3-yl 3,4-diphenylcyclohex-3-ene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
  • Methyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
  • Propyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Uniqueness

Pentan-3-yl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to the presence of the pentan-3-yl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its ethyl, methyl, and propyl analogs, which may have different applications and behaviors in various contexts.

Properties

CAS No.

62544-26-7

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

pentan-3-yl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H28O2/c1-3-21(4-2)26-24(25)20-15-16-22(18-11-7-5-8-12-18)23(17-20)19-13-9-6-10-14-19/h5-14,20-21H,3-4,15-17H2,1-2H3

InChI Key

XWTYQXDNHXPTPN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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